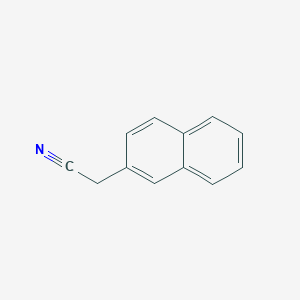

2-Naphthylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWDVLDJVZIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225942 | |

| Record name | 2-Naphthylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-57-9 | |

| Record name | 2-Naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7498-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3B32KF2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Naphthylacetonitrile (CAS 7498-57-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthylacetonitrile, also known as 2-naphthaleneacetonitrile, is a versatile aromatic nitrile compound. Its rigid bicyclic naphthalene core and reactive nitrile group make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and applications, with a particular focus on its role as a key intermediate in the pharmaceutical industry. Notably, it is a crucial precursor in the synthesis of Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2]

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7498-57-9 | [5][6] |

| Molecular Formula | C₁₂H₉N | [5][6] |

| Molecular Weight | 167.21 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 82-84 °C | [6][7] |

| Boiling Point | 303 °C (lit.) | [6][7] |

| Density | 1.092 g/mL at 25 °C (lit.) | [6][7] |

| Solubility | Insoluble in water. | [3] |

| IUPAC Name | 2-(naphthalen-2-yl)acetonitrile | [5] |

| Synonyms | 2-Naphthaleneacetonitrile, β-Naphthylacetonitrile, 2-Naphthylmethylcyanide | [5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available. | [5] |

| ¹³C NMR | Spectral data available. | [5] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [5] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available. | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections detail the experimental protocols for the most common and relevant methods.

From 2-(Bromomethyl)naphthalene and Potassium Cyanide

This classical nucleophilic substitution reaction is a straightforward method for the synthesis of this compound.

Experimental Protocol:

-

Preparation of 2-(Bromomethyl)naphthalene: 2-Methylnaphthalene is dissolved in a dry, non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator like azo-bis-isobutyronitrile (AIBN) are added. The mixture is heated under reflux. The reaction is monitored for completion (e.g., by observing the dissolution of NBS and the formation of succinimide which floats). After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude 2-(bromomethyl)naphthalene is purified by recrystallization from a suitable solvent like ethanol.[8]

-

Cyanation Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium cyanide (KCN) in a suitable solvent like ethanol. Add a solution of 2-(bromomethyl)naphthalene in the same solvent.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent by rotary evaporation to yield crude this compound.

-

Purify the crude product by recrystallization.

Diagram 1: Synthesis of this compound via Nucleophilic Substitution

Caption: A simple workflow for the synthesis of this compound.

Palladium-Catalyzed Decarboxylative Coupling

This modern synthetic approach offers an alternative route with potentially higher yields and milder reaction conditions.

Experimental Protocol: [9]

-

In a Schlenk tube, combine 2-chloronaphthalene, sodium 2-cyanoacetate, a palladium catalyst (e.g., di-μ-chlorobis(η3-2-propenyl)dipalladium), and a phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

-

Evacuate the tube and backfill with an inert gas (e.g., argon).

-

Add a high-boiling solvent such as mesitylene.

-

Heat the reaction mixture to 140 °C for approximately 5 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the residue by column chromatography on silica gel to isolate this compound.

Diagram 2: Palladium-Catalyzed Synthesis of this compound

Caption: Palladium-catalyzed route to this compound.

From 2'-Acetonaphthone via the Willgerodt Reaction

This multi-step synthesis involves the conversion of a ketone to a terminal amide, which is then converted to the nitrile.

Experimental Protocol: [10][11]

-

Willgerodt Reaction: 2'-Acetonaphthone is reacted with ammonium polysulfide or sulfur and a secondary amine (e.g., morpholine) in a high-boiling solvent. The reaction mixture is heated under reflux for an extended period.[12][13][14] This step produces 2-naphthylacetamide.

-

Hydrolysis: The resulting amide is hydrolyzed to 2-naphthylacetic acid, typically by heating with an aqueous acid or base.

-

Conversion to Nitrile: The 2-naphthylacetic acid is then converted to this compound. This can be achieved by reacting the acid with a halogenating agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with sulfamide.[10][11]

Purification and Analysis

Purification by Recrystallization

Crude this compound can be effectively purified by recrystallization.

Experimental Protocol: [15]

-

Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol is a commonly used solvent for the recrystallization of naphthalene derivatives.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent by heating on a hot plate.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Diagram 3: General Workflow for Purification and Analysis

Caption: A workflow for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity of this compound.

Typical HPLC Method Parameters: [10][16][17]

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 281 nm).

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

Applications in Drug Development

This compound is a key starting material for the synthesis of various biologically active molecules. Its most notable application is in the production of Centanafadine.

Intermediate for Centanafadine

Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of ADHD.[1][18][19] The synthesis of Centanafadine involves the use of this compound as a crucial building block to construct the 1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane core of the molecule.[10]

Mechanism of Action of SNDRIs

Serotonin-norepinephrine-dopamine reuptake inhibitors work by blocking the transporter proteins responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[20][21][22] This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission. This enhanced signaling is believed to be responsible for the therapeutic effects of SNDRIs in conditions like ADHD and depression.

Diagram 4: Simplified Mechanism of a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)

Caption: An SNDRI blocks the reuptake of key neurotransmitters in the brain.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 7498-57-9) is a chemical intermediate of significant interest, particularly in the field of drug development. Its well-defined chemical properties and versatile reactivity make it an important precursor for complex molecular architectures. The synthetic routes and analytical methods detailed in this guide provide a solid foundation for researchers and scientists working with this compound. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in enabling the synthesis of next-generation pharmaceuticals is expected to increase.

References

- 1. Centanafadine - Otsuka Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US20240109840A1 - Method for producing 2-(halogenated methyl)naphthalene and 2-naphthyl acetonitrile - Google Patents [patents.google.com]

- 5. This compound | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 7498-57-9 [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 10. CN113365977A - High-purity this compound and production method thereof - Google Patents [patents.google.com]

- 11. WO2021085468A1 - High purity this compound and method for producing same - Google Patents [patents.google.com]

- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 13. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 19. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 21. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 22. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Naphthylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Naphthylacetonitrile (CAS No. 7498-57-9), a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[1] The information presented is intended to support research and development activities by providing essential data on its physical characteristics, along with illustrative experimental context.

Core Physical and Chemical Properties

This compound is a solid organic compound with a molecular formula of C₁₂H₉N.[2] It is characterized by a naphthalene ring substituted with an acetonitrile group. This structure confers upon it specific physical and chemical behaviors relevant to its application in organic synthesis.

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉N | [2] |

| Molecular Weight | 167.21 g/mol | [2][3][4][5] |

| Appearance | White to light yellow or cream crystalline powder/solid. | [1][2][5][6][7][8] |

| Melting Point | 81.5 - 88.0 °C | [2][3][6][7][9][10] |

| Boiling Point | 303 °C (at 760 mmHg) | [2][3][6][7][10] |

| Density | 1.092 - 1.116 g/cm³ (at 25 °C) | [2][3][7][10] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform and Ethyl Acetate. | [2][7][10] |

| Vapor Pressure | 0.000956 mmHg (at 25 °C) | [2] |

| Flash Point | 180.3 °C | [2] |

| Refractive Index | 1.634 | [2] |

| LogP | 2.90588 | [2] |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of chemical compounds are well-established in the scientific literature. Below is a representative protocol for the determination of melting point, a critical parameter for assessing the purity of a solid substance like this compound.

Methodology for Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound using a capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form. This can be achieved by gently crushing the crystals with a spatula on a watch glass.

-

Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tapping the tube gently on a hard surface will help in compacting the sample at the bottom.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block or oil bath of the melting point apparatus.

-

Position a calibrated thermometer in the apparatus to accurately monitor the temperature.

-

-

Measurement:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the preliminary melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Record the temperature at which the first liquid droplet appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).

-

-

Data Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction (e.g., 82-84 °C). A narrow melting range is indicative of a high-purity compound.

-

Synthetic Pathway Visualization

This compound is a valuable building block in organic synthesis. For instance, it serves as a starting reagent for producing various heterocyclic compounds.[3][5][7][11] A common and efficient method for its preparation involves the reaction of 2-(bromomethyl)naphthalene with a cyanide salt.

Caption: A simplified workflow for the synthesis of this compound.

This guide provides a foundational understanding of the physical properties of this compound, essential for its handling, application, and further development in scientific research.

References

- 1. This compound: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 2-萘乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% | CymitQuimica [cymitquimica.com]

- 6. This compound | 7498-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 7498-57-9 [chemicalbook.com]

- 8. This compound:Synthesis, Application_Chemicalbook [chemicalbook.com]

- 9. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. This compound 97 7498-57-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Naphthylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document outlines its physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic pathway.

Physicochemical Data of this compound

This compound, also known as 2-(naphthalen-2-yl)acetonitrile, is a white to light yellow crystalline powder.[3][4][5] It is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate.[3][4][5][6] The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 82-84 °C | [3][4][5][6][7][8] |

| Melting Point | 84.0 to 88.0 °C | |

| Melting Point | 86 °C | |

| Boiling Point | 303 °C | [3][4][5][6][7][8] |

| Density | 1.092 g/mL at 25 °C | [4][5][6][7][8] |

| Molecular Formula | C₁₂H₉N | [6][7] |

| Molecular Weight | 167.21 g/mol | [6] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for determining the melting point of a solid.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[1]

-

Capillary tubes (sealed at one end)[1]

-

Thermometer

-

Mortar and pestle (optional, for pulverizing samples)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount of the powdered sample into the open end of a capillary tube.[1] The sample should be tightly packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.

-

Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.[1]

-

Heating: Begin heating the sample. For an unknown sample, a rapid initial heating can be employed to determine an approximate melting range.[1] For a more accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

-

Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[1]

Boiling Point Determination: Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Small test tube or fusion tube[2]

-

Capillary tube (sealed at one end)[2]

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample (if this compound were liquid at room temperature) into a small test tube.[2] Place a capillary tube, with its sealed end up, into the test tube containing the liquid.[2]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a Thiele tube containing mineral oil, making sure the heat-transfer fluid is above the level of the sample.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. This design promotes convection currents that ensure uniform heating of the oil bath.

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed. Turn off the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid. It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Synthesis of this compound

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1][2] One common synthetic route involves the reaction of 2-(bromomethyl)naphthalene with a cyanide salt.

Caption: Synthesis of this compound from 2-(bromomethyl)naphthalene.

This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) with heating to facilitate the nucleophilic substitution of the bromide by the cyanide ion. The resulting this compound can then be purified and used in subsequent synthetic steps.

References

- 1. WO2021085468A1 - High purity this compound and method for producing same - Google Patents [patents.google.com]

- 2. CN113365977A - High-purity this compound and production method thereof - Google Patents [patents.google.com]

- 3. This compound:Synthesis, Application_Chemicalbook [chemicalbook.com]

- 4. This compound | 7498-57-9 [chemicalbook.com]

- 5. This compound: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound 97 7498-57-9 [sigmaaldrich.com]

- 8. This compound, 97% | CymitQuimica [cymitquimica.com]

Solubility Profile of 2-Naphthylacetonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the triple reuptake inhibitor Centanafadine ((1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane), possesses a solubility profile that is critical for its application in synthetic chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N | [3] |

| Molecular Weight | 167.21 g/mol | [3] |

| Melting Point | 82-84 °C | [4] |

| Boiling Point | 303 °C | [4] |

| Appearance | White to off-white solid | [5] |

| LogP | 2.8 | [4] |

Qualitative Solubility of this compound

Based on available data, the solubility of this compound can be summarized as follows:

| Solvent | Solubility | Reference |

| Water | Insoluble | [4][6] |

| Chloroform | Slightly Soluble | [4][6] |

| Ethyl Acetate | Slightly Soluble | [4][6] |

A patent for the production of high-purity this compound mentions its "excellent solubility and a high dissolution rate in an organic solvent," although specific quantitative data is not provided.[7] This suggests good solubility in common non-polar and polar aprotic organic solvents used in synthesis.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][8]

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Protocol:

-

Saturation: Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or incubator is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.2 µm PTFE) can also be used.

-

Solvent Evaporation: Transfer the clear saturated solution to a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

-

Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Weighing: Once all the solvent has been removed, accurately weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of solution taken (mL)] x 100

UV/Vis Spectrophotometric Method

For compounds with a chromophore, such as this compound, UV/Vis spectrophotometry offers a sensitive method for determining solubility.[9][10]

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Detailed Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its UV/Vis spectrum to determine the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: After equilibration and phase separation, carefully withdraw a small aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution. The solubility of the original saturated solution can then be calculated by accounting for the dilution factor.

Logical Relationship: Synthesis of Centanafadine from this compound

This compound is a crucial starting material for the synthesis of Centanafadine. The following diagram illustrates the logical workflow of this synthetic pathway.

Caption: Synthetic pathway from this compound to Centanafadine.

Experimental Workflow: Gravimetric Solubility Determination

The following diagram outlines the key steps in the gravimetric determination of solubility.

Caption: Step-by-step process for gravimetric solubility measurement.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides the available qualitative information and robust, detailed methodologies for its experimental determination. The provided protocols for gravimetric and UV/Vis spectrophotometric analysis offer reliable means for researchers to generate the specific data required for their applications. A clear understanding of the solubility of this critical intermediate is essential for the efficient and scalable synthesis of important pharmaceutical compounds like Centanafadine. Researchers are encouraged to utilize the outlined experimental procedures to build a more extensive quantitative database for this important molecule.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. CN113365977A - High-purity this compound and production method thereof - Google Patents [patents.google.com]

- 3. This compound | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 7498-57-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. WO2021085468A1 - High purity this compound and method for producing same - Google Patents [patents.google.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Naphthylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthylacetonitrile, a key organic compound, is characterized by a naphthalene ring substituted with an acetonitrile group at the beta-position. Its chemical robustness and solubility in organic solvents make it a pivotal intermediate in the synthesis of a wide array of complex molecules. This document provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its significant applications as a foundational building block in pharmaceutical research and materials science, including its role in the development of novel therapeutic agents.

Chemical Structure and Formula

This compound is an aromatic nitrile. The core structure consists of a naphthalene bicyclic system where a methylene cyanide (-CH₂CN) group is attached to the C2 position.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below, providing key physical constants and spectroscopic characteristics essential for its identification and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 167.21 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1][5][6] |

| Melting Point | 82-84 °C | [1][7] |

| Boiling Point | 303 °C (at 760 mmHg) | [1] |

| Density | 1.092 - 1.116 g/cm³ at 25 °C | [1] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| LogP | 2.8 - 2.9 | [1][4] |

Table 2: Spectroscopic Data

| Technique | Parameter | Observed Value | Reference |

| ¹H NMR | (400 MHz, CDCl₃) | δ 7.85-7.79 (m, 4H), 7.53 (d, J=5.0 Hz, 2H), 7.35 (d, J=8.5 Hz, 1H), 3.85 (d, J=2.6 Hz, 2H) | [5] |

| ¹³C NMR | (101 MHz, CDCl₃) | δ 133.3, 132.7, 129.0, 127.8, 127.7, 127.3, 126.82, 126.76, 126.5, 125.5, 117.9, 23.7 | [5] |

| Mass Spec. (GC-MS) | Top Peak (m/z) | 167 | [4] |

| 2nd Highest (m/z) | 166 | [4] | |

| 3rd Highest (m/z) | 139 | [4] | |

| FTIR | Technique | CAPILLARY CELL: MELT (CRYSTALLINE PHASE) | [4] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Two common laboratory-scale methods are detailed below.

Palladium-Catalyzed Decarboxylative Coupling

This method provides an efficient synthesis route with a high yield, starting from 2-chloronaphthalene and a cyanoacetate salt.[1]

-

Preparation: In a Schlenk tube, combine 2-Chloronaphthalene, sodium 2-cyanoacetate, Di-μ-chlorobis(η3-2-propenyl)dipalladium, and 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl.

-

Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous mesitylene to the reaction mixture via syringe.

-

Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 140 °C.

-

Stirring: Stir the mixture vigorously for 5 hours at 140 °C.

-

Work-up: After cooling to room temperature, the reaction mixture is purified via flash column chromatography on silica gel to isolate the final product, 2-(naphthalen-2-yl)acetonitrile.[1]

Nucleophilic Substitution with Cyanide

A classic method involves the reaction of 2-(bromomethyl)naphthalene with an alkali metal cyanide.

-

Preparation: To a two-necked round-bottomed flask containing a stirred suspension of potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), add 2-(bromomethyl)naphthalene in small portions under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 16 hours.

-

Cooling: Allow the mixture to cool to room temperature and store overnight.

-

Precipitation: Pour the reaction mixture into cold water to precipitate the crude product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under reduced pressure to yield this compound.[5]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for creating more complex molecules with potential biological activity.[1][2][3]

-

Pharmaceutical Intermediate: It serves as a crucial precursor for various pharmaceutical compounds. Notably, it is a starting material for the synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, an intermediate for monoamine reuptake inhibitors used in developing treatments for central nervous system disorders.[1][3]

-

c-Myc Inhibition Context: While some sources describe this compound as a c-Myc protein inhibitor, it is more accurately classified as a scaffold or intermediate for the synthesis of direct c-Myc inhibitors.[1][5] The c-Myc oncoprotein is a critical transcription factor that is deregulated in many human cancers, making the development of its inhibitors a key therapeutic strategy.[8][9] Molecules derived from this compound can be designed to disrupt the c-Myc-Max protein-protein interaction, which is essential for its oncogenic activity.[10]

-

Materials Science: The compound is also utilized in the development of functional materials. For instance, it has been investigated as a crystal growth regulator in the preparation of high-crystallinity perovskite films for solar cells, where it helps in passivating surface defects.[5]

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[4]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[4][7]

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (e.g., N95), chemical-resistant gloves, and safety glasses.[7]

References

- 1. This compound: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. WO2021085468A1 - High purity this compound and method for producing same - Google Patents [patents.google.com]

- 3. CN113365977A - High-purity this compound and production method thereof - Google Patents [patents.google.com]

- 4. This compound | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound:Synthesis, Application_Chemicalbook [chemicalbook.com]

- 6. This compound, 97% | CymitQuimica [cymitquimica.com]

- 7. This compound 97 7498-57-9 [sigmaaldrich.com]

- 8. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

Spectral Analysis of 2-Naphthylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Naphthylacetonitrile (C₁₂H₉N), a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.88 - 7.78 | m | 4H | Ar-H |

| 7.58 - 7.48 | m | 2H | Ar-H |

| 7.38 | dd, J = 8.5, 1.8 Hz | 1H | Ar-H |

| 3.89 | s | 2H | CH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 133.4 | Ar-C |

| 132.7 | Ar-C |

| 129.0 | Ar-C |

| 128.9 | Ar-C |

| 127.8 | Ar-C |

| 127.7 | Ar-C |

| 126.8 | Ar-C |

| 126.5 | Ar-C |

| 125.6 | Ar-C |

| 117.9 | CN |

| 23.8 | CH₂ |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 2250 | Strong | C≡N (Nitrile) Stretch |

| 1605 | Medium | Aromatic C=C Stretch |

| 1510 | Medium | Aromatic C=C Stretch |

| 820 | Strong | C-H Out-of-plane Bend |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 167 | 100% | [M]⁺ (Molecular Ion) |

| 166 | 80% | [M-H]⁺ |

| 140 | 40% | [M-HCN]⁺ |

| 139 | 60% | [C₁₁H₇]⁺ |

Technique: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-650 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, where it was bombarded with a beam of electrons (70 eV). The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

This diagram illustrates the logical flow from sample preparation through various spectroscopic techniques to the final elucidation of the molecular structure and assessment of purity. Each technique provides a unique piece of the puzzle: NMR reveals the connectivity and chemical environment of atoms, IR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and elemental composition. Together, they provide a comprehensive characterization of the compound.

A Technical Guide to the Physicochemical Properties of 2-Naphthylacetonitrile

This technical guide provides an in-depth overview of the key physicochemical properties of 2-Naphthylacetonitrile, with a specific focus on its molecular weight and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

This compound is a solid organic compound with the chemical formula C₁₂H₉N.[1] The quantitative data regarding its molecular weight and density are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 167.21 g/mol [2][3][4] | |

| 167.2066 g/mol [1] | ||

| Density | 1.092 g/mL[5][6] | at 25 °C (lit.)[5][6] |

| 1.116 g/cm³[3] | ||

| Melting Point | 82-84 °C (lit.)[5][6] | |

| Boiling Point | 303 °C (lit.)[5][6] | |

| Appearance | White to light yellow powder[2][3][6] | |

| Solubility | Insoluble in water[3][5][6] |

Experimental Protocols

The determination of the molecular weight and density of a compound like this compound is fundamental to its characterization. Standard laboratory procedures for these measurements are detailed below.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of a compound can be determined with high accuracy and precision using this method.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electron ionization (EI) is a common method for volatile compounds. In this process, the sample is vaporized and then bombarded with a beam of electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The peak corresponding to the molecular ion (M⁺) provides the molecular weight of the compound. For this compound, this would be observed at an m/z of approximately 167.

Determination of Density by Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true volume of a solid material, from which its density can be calculated.

Methodology:

-

Sample Preparation: A known mass of this compound powder is accurately weighed using an analytical balance.

-

Calibration: The gas pycnometer is calibrated using a standard sphere of known volume.

-

Measurement: The weighed sample is placed in the sample chamber of the pycnometer. The chamber is then sealed.

-

Analysis: An inert gas, typically helium, is introduced into a reference chamber of known volume. A valve is then opened, allowing the gas to expand into the sample chamber. The pressure difference before and after the expansion is measured.

-

Calculation: Based on the pressure change and the known volumes of the reference and sample chambers, the volume of the solid sample is determined using the ideal gas law. The density is then calculated using the formula: Density = Mass / Volume

Workflow and Relationships

The following diagram illustrates the logical workflow for the characterization of this compound, starting from the pure compound and leading to the determination of its key physical properties.

References

An In-depth Technical Guide to the History, Synthesis, and Significance of 2-Naphthylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthylacetonitrile, a key chemical intermediate, holds considerable importance in the synthesis of a variety of organic compounds, with notable applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its history, from early synthetic routes to modern, high-yield methodologies. Detailed experimental protocols for its preparation are presented, alongside a comparative analysis of these methods. Furthermore, this document explores the role of this compound as a potential inhibitor of the c-Myc protein, a critical target in cancer therapy, and visually elucidates the relevant biological pathways and synthetic workflows.

Introduction

This compound, also known as 2-naphthaleneacetonitrile, is an aromatic nitrile characterized by a naphthalene ring substituted with a cyanomethyl group at the second position. Its unique structural features make it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and functional materials.[1] Historically, its synthesis has evolved from classical methods with notable limitations to more efficient and scalable modern techniques. This guide aims to provide a detailed technical overview for researchers and professionals engaged in organic synthesis and drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N | [2] |

| Molecular Weight | 167.21 g/mol | [2] |

| Melting Point | 82-84 °C | [2] |

| Boiling Point | 303 °C | [2] |

| Density | 1.092 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water | [2] |

Historical Perspective and Evolution of Synthetic Methodologies

The synthesis of this compound has seen significant advancements over the years, driven by the need for more efficient, safer, and higher-yielding processes.

Early Synthetic Approaches: The von Braun Reaction and Related Methods

Early methods for the synthesis of arylacetonitriles often involved multi-step processes. One of the classical approaches is the reaction of a haloalkyl derivative with a cyanide salt. In the case of this compound, this involves the preparation of 2-(bromomethyl)naphthalene from 2-methylnaphthalene, followed by a nucleophilic substitution with a cyanide source. This route, while conceptually straightforward, is often hampered by the use of hazardous reagents and can result in modest yields. The von Braun reaction, though more broadly applied to the degradation of amides, shares mechanistic features with these early cyanation methods.[3][4]

The Willgerodt-Kindler Reaction: A Pathway via 2-Naphthylacetic Acid

A significant advancement in the synthesis of arylacetonitriles came with the application of the Willgerodt-Kindler reaction.[5][6] This reaction allows for the conversion of aryl alkyl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. In this context, 2-acetylnaphthalene is converted to 2-naphthylacetic acid.[7] The resulting acid can then be transformed into this compound through various methods, such as reaction with a halogenating agent followed by treatment with a sulfonamide.[8][9]

Modern Synthetic Methods: Palladium-Catalyzed Cross-Coupling Reactions

The advent of transition metal catalysis revolutionized organic synthesis, and the preparation of this compound has greatly benefited from these developments. Palladium-catalyzed cross-coupling reactions have emerged as highly efficient methods for the formation of C-CN bonds.[10] These reactions offer high yields, excellent functional group tolerance, and milder reaction conditions compared to traditional methods.[11][12] A notable example is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides, which has been reported to produce this compound in yields as high as 96%.[1]

Comparative Analysis of Synthetic Protocols

The choice of synthetic route for this compound depends on factors such as scale, available starting materials, and desired purity. The following table summarizes and compares the key synthetic methodologies.

| Method | Starting Material(s) | Key Reagents | Reported Yield | Advantages | Disadvantages |

| Classical Cyanation | 2-Methylnaphthalene | N-Bromosuccinimide (NBS), KCN/NaCN | Moderate | Readily available starting material | Use of toxic cyanide salts, multi-step |

| Willgerodt-Kindler Route | 2-Acetylnaphthalene | Sulfur, Morpholine, NaOH | Good (for acid) | Avoids direct use of highly toxic cyanides in the first step | Multi-step process, requires conversion of the acid to the nitrile |

| Palladium-Catalyzed Decarboxylative Coupling | 2-Chloronaphthalene, Sodium Cyanoacetate | Palladium catalyst (e.g., Di-μ-chlorobis(η³-2-propenyl)dipalladium), Ligand | Up to 96% | High yield, good functional group tolerance, milder conditions | Cost of palladium catalyst and ligands |

Detailed Experimental Protocols

Protocol 1: Synthesis from 2-Methylnaphthalene (Classical Approach)

Step 1: Synthesis of 2-(Bromomethyl)naphthalene [13]

-

Dissolve 2-methylnaphthalene (0.1 mol) in dry carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (0.1 mol) and azo-bis-isobutyronitrile (AIBN) (2.2 g).

-

Heat the mixture to reflux. The reaction is initiated by the evolution of heat.

-

Continue refluxing for a few hours until the reaction is complete (succinimide floats to the surface).

-

Cool the mixture and filter off the succinimide.

-

Wash the solid with a small amount of carbon tetrachloride.

-

Evaporate the solvent from the combined filtrates under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.

-

Expected Yield: ~60%

Step 2: Synthesis of this compound [14]

-

To a suspension of potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) in a two-necked round-bottomed flask under a nitrogen atmosphere, add 2-(bromomethyl)naphthalene in small portions with stirring.

-

Heat the reaction mixture to 60 °C and stir for 16 hours.

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water.

-

Filter the resulting solid, wash with cold water, and dry under reduced pressure.

Protocol 2: Synthesis via the Willgerodt-Kindler Reaction and Subsequent Conversion

Step 1: Synthesis of 2-Naphthaleneacetic Acid from 2-Acetylnaphthalene [7]

-

In a round-bottom flask, combine 2-acetylnaphthalene (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and p-toluenesulfonic acid (0.35 mmol).

-

Reflux the mixture at 120-130 °C for 8 hours.

-

Cool the reaction mixture and add 20% aqueous sodium hydroxide (NaOH) and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA).

-

Heat the mixture at 100 °C for 8 hours to hydrolyze the intermediate thiomorpholide.

-

After cooling, acidify the reaction mixture to precipitate the 2-naphthaleneacetic acid.

-

Filter, wash, and dry the product.

-

Expected Yield: ~80%

Step 2: Conversion of 2-Naphthylacetic Acid to this compound [8][9]

-

In a suitable organic solvent, treat 2-naphthylacetic acid with a halogenating agent (e.g., thionyl chloride) to form the corresponding acyl halide.

-

In a separate vessel, prepare a solution of a sulfonamide in an organic solvent.

-

React the acyl halide with the sulfonamide solution. The reaction temperature may range from 15 °C to 180 °C depending on the specific reagents and solvents used.

-

Upon completion of the reaction, the product is isolated and purified, often by crystallization, to yield high-purity this compound.

Protocol 3: Palladium-Catalyzed Decarboxylative Coupling

-

In a Schlenk tube, combine 2-chloronaphthalene, sodium 2-cyanoacetate, Di-μ-chlorobis(η³-2-propenyl)dipalladium, and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos).[1]

-

Evacuate the tube and backfill with argon.

-

Add mesitylene as the solvent.

-

Heat the reaction mixture to 140 °C for 5 hours.

-

After cooling, purify the residue by column chromatography to obtain this compound.

-

Expected Yield: 96%[1]

Synthetic and Biological Significance

Role in Organic Synthesis

This compound is a valuable building block in organic synthesis. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition and condensation reactions. It serves as a starting material for the synthesis of compounds such as 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione and various coumarins.[2]

Potential as a c-Myc Inhibitor

The c-Myc oncoprotein is a transcription factor that is deregulated in a large proportion of human cancers.[15][16] It plays a crucial role in cell growth, proliferation, and apoptosis.[16] c-Myc functions by forming a heterodimer with Max, which then binds to specific DNA sequences known as E-boxes to regulate gene expression.[17][18][19] The inhibition of the c-Myc-Max interaction or their binding to DNA is a promising strategy for cancer therapy.[20][21][22] this compound has been identified as a potential c-Myc protein inhibitor, making it a compound of significant interest in drug discovery and development.[1]

Visualizations

Synthetic Workflows

Caption: Comparative synthetic workflows for this compound.

c-Myc Signaling Pathway and Point of Inhibition

Caption: Simplified c-Myc signaling pathway and the inhibitory action.

Conclusion

This compound remains a compound of high interest due to its versatility in organic synthesis and its potential therapeutic applications. The evolution of its synthesis from classical, often harsh methods to modern, efficient palladium-catalyzed reactions highlights the progress in synthetic organic chemistry. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry. Furthermore, the exploration of its role as a potential c-Myc inhibitor underscores the importance of such fundamental chemical building blocks in the ongoing quest for novel therapeutic agents.

References

- 1. This compound: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. This compound | 7498-57-9 [chemicalbook.com]

- 3. von Braun reaction - Wikipedia [en.wikipedia.org]

- 4. von Braun amide degradation - Wikipedia [en.wikipedia.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. WO2021085468A1 - High purity this compound and method for producing same - Google Patents [patents.google.com]

- 9. CN113365977A - High-purity this compound and production method thereof - Google Patents [patents.google.com]

- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. This compound:Synthesis, Application_Chemicalbook [chemicalbook.com]

- 15. Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Myc - Wikipedia [en.wikipedia.org]

- 17. c-Myc/Max heterodimers bind cooperatively to the E-box sequences located in the first intron of the rat ornithine decarboxylase (ODC) gene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. C-Myc - Proteopedia, life in 3D [proteopedia.org]

- 19. Myc-Max heterodimers activate a DEAD box gene and interact with multiple E box-related sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

The Nitrile Group of 2-Naphthylacetonitrile: A Hub of Chemical Reactivity for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nitrile functionality, a seemingly simple carbon-nitrogen triple bond, imparts a rich and versatile reactivity to 2-Naphthylacetonitrile, rendering it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its strategic importance lies in the array of transformations it can undergo, providing access to key functional groups such as carboxylic acids, primary amines, ketones, and heterocycles. This guide explores the fundamental reactivity of the nitrile group in this compound, presenting key transformations with detailed experimental protocols and comparative data to inform synthetic strategy and application.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in this compound is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This electronic characteristic is the foundation for its diverse reactivity, primarily involving nucleophilic additions to the carbon atom. The principal transformations of the nitrile group in this context are hydrolysis, reduction, reactions with organometallic reagents, and cycloaddition reactions.

Table 1: Summary of Key Transformations of this compound

| Transformation | Reagents | Product Functional Group | Typical Yield | Reference |

| Hydrolysis | H₂SO₄, H₂O or KOH, t-BuOH | Carboxylic Acid or Amide | High (e.g., 79% for amide) | [1][2] |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | Good to High | [3][4][5] |

| Reaction with Grignard Reagents | R-MgBr, then H₃O⁺ | Ketone | Moderate to High | [4][6] |

| [3+2] Cycloaddition | NaN₃, ZnBr₂ or NaN₃, NH₄Cl | Tetrazole | High (often >90%) | [7][8] |

Hydrolysis: Access to Carboxylic Acids and Amides

The hydrolysis of the nitrile group is a fundamental transformation that can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate.[3][9] This reaction is crucial for converting the cyano moiety into a functional group that is a common feature in many biologically active molecules.

Reaction Pathway: Hydrolysis of this compound

Caption: General pathway for the hydrolysis of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis to 2-(Naphthalen-2-yl)acetamide

This protocol is adapted from a general procedure for nitrile hydrolysis.[1]

-

Reaction Setup: A solution of this compound (14.5 mmol) and powdered 85% potassium hydroxide (116 mmol) in tert-butyl alcohol (30 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated at reflux for 1.5 hours.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with water (30 mL), and acidified with 1 N HCl (116 mL).

-

Isolation: The resulting slurry is filtered, and the solid is rinsed with water and then diethyl ether (40 mL).

-

Purification: The solid is dried in a vacuum oven at 40 °C to yield the amide product. A reported yield for a similar process is 79%.[1]

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group to a primary amine is a vital transformation in drug development, as the amine functionality is a key pharmacophore in many active pharmaceutical ingredients. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4][5]

Reaction Pathway: Reduction of this compound

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. CN113365977A - High-purity this compound and production method thereof - Google Patents [patents.google.com]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. chalcogen.ro [chalcogen.ro]

- 9. chem.libretexts.org [chem.libretexts.org]

2-Naphthylacetonitrile as a c-Myc Protein Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene is a master regulator of cellular proliferation, differentiation, and metabolism, and its dysregulation is a hallmark of a vast number of human cancers.[1] This central role in tumorigenesis makes c-Myc a highly attractive, yet notoriously challenging, therapeutic target.[2] Direct inhibition of the c-Myc protein has been a long-sought goal in oncology. This technical guide provides an in-depth overview of 2-Naphthylacetonitrile, a compound identified as a potential inhibitor of the c-Myc protein.[3] While specific quantitative data on its direct interaction with c-Myc is emerging, this document outlines the established methodologies and assays crucial for its evaluation and characterization as a c-Myc inhibitor. We will delve into the core biology of c-Myc, detail the experimental protocols for assessing inhibitory activity, and present data from well-characterized c-Myc inhibitors to provide a framework for the analysis of novel compounds like this compound.

Introduction to c-Myc Biology and as a Therapeutic Target

The c-Myc protein is a transcription factor belonging to the basic helix-loop-helix leucine zipper (bHLH-LZ) family.[4] For its transcriptional activity, c-Myc must form a heterodimer with its obligate partner, Max.[4] This c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, leading to the recruitment of the transcriptional machinery and subsequent gene expression.[1]

c-Myc governs a vast transcriptional program, regulating genes involved in:

-

Cell Cycle Progression: Driving cells from G1 into S phase.

-

Metabolism: Promoting glycolysis and glutaminolysis to provide building blocks for cell growth.[5]

-

Protein Synthesis: Upregulating the machinery for ribosome biogenesis.

-

Apoptosis: Sensitizing cells to apoptotic stimuli under certain conditions.

Dysregulation of c-Myc, through mechanisms such as gene amplification, translocation, or enhanced protein stability, leads to uncontrolled cell proliferation and is a key driver in a wide array of cancers, including Burkitt's lymphoma, breast cancer, and prostate cancer.[4] The profound dependence of many tumors on sustained c-Myc activity, a phenomenon known as "Myc addiction," makes it a prime target for therapeutic intervention.[6] However, the intrinsically disordered nature of the c-Myc monomer and the extensive protein-protein and protein-DNA interactions it engages in have made it a challenging "undruggable" target for many years.[2]

Strategies to inhibit c-Myc's oncogenic function can be broadly categorized into direct and indirect approaches. Indirect inhibitors target pathways upstream or downstream of c-Myc, such as inhibiting transcription with BET bromodomain inhibitors like JQ1.[6] Direct inhibitors, the focus of this guide, aim to disrupt the core functions of the c-Myc protein itself, primarily by preventing its dimerization with Max or inhibiting the binding of the c-Myc/Max heterodimer to DNA.[2] this compound has been reported to act as a c-Myc protein inhibitor, placing it in this promising class of direct inhibitors.[3]

This compound: A Potential Direct c-Myc Inhibitor

This compound is a chemical compound with a naphthalene ring system.[3] While its primary applications have been in pharmaceutical synthesis, it has been identified as a selective inhibitor of the c-Myc protein.[3] The precise mechanism of action is still under investigation, but it is hypothesized to function by directly targeting the c-Myc protein, thereby modulating its activity.[3]

Quantitative Data on c-Myc Inhibitors

To provide a framework for evaluating this compound, the following table summarizes quantitative data for several well-characterized direct c-Myc inhibitors. These compounds disrupt the c-Myc/Max protein-protein interaction (PPI).

| Compound | Assay Type | Target | IC50 / Kd | Cell Line(s) | Reference |

| 10058-F4 | FRET Assay | c-Myc/Max Interaction | 75-250 µM (IC50) | In vitro | [2] |

| Cell Proliferation | Cell Viability | 23-51 µM (IC50) | HL60 | [2] | |

| 10074-G5 | In vitro binding | c-Myc monomer | 20 µM (Kd) | In vitro | [7] |

| Cell Proliferation | Cell Viability | 10-20 µM (IC50) | Burkitt lymphoma, breast cancer | [4] | |

| MYCMI-7 | Cell Growth Assay | Cell Viability | ~2 µM (GI50) | Rat1 fibroblasts | [8] |

| 5b (2-iminobenzimidazole derivative) | Cell Viability Assay | Cell Viability | 0.85 µM (IC50) | RPMI-8226 | [1] |

| 5d (2-iminobenzimidazole derivative) | Cell Viability Assay | Cell Viability | 0.89 µM (IC50) | U266 | [1] |

Experimental Protocols for Evaluating c-Myc Inhibitors

The following section details the key experimental protocols required to characterize a putative c-Myc inhibitor like this compound.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines, particularly those known to overexpress c-Myc.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HL60 for leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

CellTiter-Glo® Assay: This assay measures ATP levels, which correlate with cell viability.

-

-

Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Luciferase Reporter Assay for c-Myc Transcriptional Activity

This assay directly measures the ability of an inhibitor to block the transcriptional activity of the c-Myc/Max complex on its target gene promoters.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a c-Myc expression vector and a luciferase reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple E-box binding sites. A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.[9]

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[3]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in vehicle-treated cells to determine the extent of inhibition of c-Myc transcriptional activity.

Co-Immunoprecipitation (Co-IP) to Assess c-Myc/Max Dimerization

This technique is used to determine if an inhibitor disrupts the interaction between c-Myc and its binding partner Max within the cell.

Protocol:

-

Cell Lysis: Treat c-Myc overexpressing cells with this compound for a specified time. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for c-Myc overnight at 4°C. The antibody will bind to c-Myc and any proteins associated with it (i.e., Max).

-

Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both c-Myc and Max to detect their presence in the immunoprecipitated complex. A reduction in the amount of Max pulled down with c-Myc in the presence of the inhibitor indicates disruption of the interaction.

Chromatin Immunoprecipitation (ChIP) Assay

This assay determines if the inhibitor prevents the binding of the c-Myc/Max complex to the promoter regions of its target genes.[10]

Protocol:

-

Cross-linking: Treat cells with this compound, followed by formaldehyde to cross-link proteins to DNA.

-